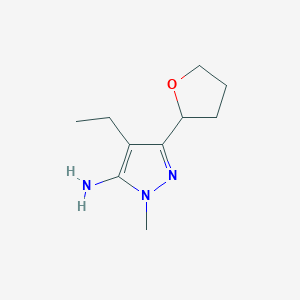

4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-(oxolan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3 |

InChI Key |

LZKAZFGNLALSRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2CCCO2)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves constructing the pyrazole core, followed by regioselective substitutions to install the methyl, ethyl, oxolane, and amine groups. The preparation can be divided into key stages:

Step 1: Formation of Pyrazole Core

Pyrazoles are commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound, a substituted β-diketone or β-ketoester bearing the oxolane moiety can be used.Step 2: N-Methylation

The methyl group at N-1 is introduced via alkylation using methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate in DMF).Step 3: Installation of Oxolane Ring

The oxolane substituent at C-3 can be introduced either by using an oxolane-containing precursor or by nucleophilic substitution on a halogenated pyrazole intermediate.Step 4: Introduction of Ethyl Group at C-4

The ethyl substituent can be installed via alkylation or cross-coupling reactions such as Suzuki-Miyaura coupling using appropriate ethyl boronic acid derivatives.Step 5: Amination at C-5

The amine group at C-5 is introduced through substitution reactions, often by displacement of a leaving group (e.g., halogen) or via reductive amination.

Specific Synthetic Routes and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate + β-diketone (bearing oxolane) | Cyclocondensation under reflux in ethanol or acetic acid |

| 2 | N-Methylation | Methyl iodide, K2CO3, DMF, room temp to 60°C | Selective methylation at N-1; monitored by TLC |

| 3 | Oxolane attachment | Nucleophilic substitution or use of oxolane-substituted diketone | Requires protection/deprotection steps if needed |

| 4 | C-4 Ethylation | Suzuki coupling: ethylboronic acid, Pd(PPh3)4, base (K3PO4), dioxane, 80-100°C | Cross-coupling to install ethyl group selectively |

| 5 | C-5 Amination | Nucleophilic substitution with ammonia or amine source | Often performed under pressure or elevated temperature |

Alternative Synthetic Approaches

Direct Functionalization:

Some methods start from a pre-formed pyrazole core and perform regioselective lithiation at C-4 or C-5, followed by electrophilic substitution to install ethyl or amine groups.Multi-Component Reactions:

One-pot syntheses combining hydrazines, aldehydes, and β-ketoesters under acidic or basic catalysis can yield substituted pyrazoles efficiently, potentially incorporating the oxolane ring in the starting materials.

Analytical and Purification Techniques

Purification:

Column chromatography on silica gel using hexane/ethyl acetate gradients is standard to isolate intermediates and final products. Recrystallization from ethanol/water mixtures improves purity.-

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms methyl, ethyl, oxolane ring protons, and amine signals.

- ^13C NMR confirms carbon skeleton and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC): Ensures purity >95%.

- Infrared Spectroscopy (IR): Detects functional groups, especially amine and heterocyclic ring vibrations.

- Nuclear Magnetic Resonance (NMR):

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Cyclocondensation | Hydrazine hydrate, substituted β-diketone | Reflux, EtOH or AcOH | 70-85 | Key step for ring closure |

| N-Methylation | Alkylation | Methyl iodide, K2CO3 | 25-60°C, DMF | 80-90 | Selective for N-1 position |

| Oxolane introduction | Nucleophilic substitution or precursor use | Oxolane-substituted diketone or halopyrazole | Variable | 60-75 | Protecting groups may be needed |

| C-4 Ethylation | Suzuki coupling | Ethylboronic acid, Pd catalyst | 80-100°C, dioxane | 65-80 | Requires inert atmosphere |

| C-5 Amination | Nucleophilic substitution | Ammonia or amine source | Elevated temp/pressure | 70-85 | Final functionalization |

Research Findings and Optimization Notes

- Reaction yields and selectivity depend heavily on solvent choice, temperature control, and reagent purity.

- Use of inert atmosphere (nitrogen or argon) is critical during palladium-catalyzed coupling steps to prevent catalyst deactivation.

- Protecting groups for amines or hydroxyls on oxolane may be necessary during multi-step sequences to avoid side reactions.

- Analytical monitoring by TLC, NMR, and HPLC throughout synthesis ensures high purity and structural integrity.

- Scale-up considerations include solvent recycling and catalyst recovery for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

Products: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: The reaction is performed under an inert atmosphere to prevent oxidation.

Products: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

-

Substitution

Reagents: Halogenating agents such as bromine or chlorine.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.

Products: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Potential Applications

4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine has potential applications across various fields:

- Medicinal Chemistry: Due to its unique structure, this compound can be used in the synthesis of various pharmaceutical drugs.

- Material Science: It can be used as a building block for creating new materials with specific properties.

- Agrochemicals: It may be explored for the synthesis of new pesticides or herbicides.

The mechanisms through which this compound exerts its effects in biological systems involve interactions with molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various physiological effects that require further experimental elucidation.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amines | Similar pyrazole core but with a different oxolan substitution | Lacks the amine group |

| 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-ol | Contains a hydroxyl group instead of an amine | Different reactivity profile |

| 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-carboxylic acid | Features a carboxylic acid group | Influences acidity and reactivity |

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound may bind to enzymes or receptors, modulating their activity.

- It can interact with nucleic acids, affecting gene expression and protein synthesis.

-

Pathways Involved

- The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

- It can modulate metabolic pathways, altering the production and utilization of cellular metabolites.

Comparison with Similar Compounds

Substituent Variations at Position 3

Physicochemical Properties

| Property | Oxolan-2-yl Derivative | Tetrahydropyran-4-yl Derivative | 4-Fluorophenyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~209 (estimated) | 209.29 | ~220–230 |

| logP (Estimated) | 1.5–2.0 | 1.8–2.3 | 2.5–3.0 |

| Hydrogen Bond Acceptors | 3 (O from oxolan, NH2) | 3 (O from pyran, NH2) | 2 (F, NH2) |

Biological Activity

4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by a five-membered heterocyclic structure that includes nitrogen atoms. This compound has garnered attention due to its potential biological activities, which could be harnessed in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 195.26 g/mol. Its structure includes an ethyl group, a methyl group, and an oxolan-2-yl moiety attached to the pyrazole ring, contributing to its diverse chemical reactivity and potential biological applications .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate physiological processes, leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors to alter signaling pathways, potentially influencing cellular responses.

Therapeutic Potential

Research indicates that compounds similar to 4-Ethyl-1-methyl-3-(oxolan-2-yL)-1H-pyrazol-5-amines exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The unique substitution pattern of the pyrazole ring enhances its ability to interact with biological targets.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Ethyl-1-methyl-3-(oxolan-3-yL)-1H-pyrazol-5-amines | Similar pyrazole core but different oxolan substitution | Lacks the amine group |

| 4-Ethyl-1-methyl-3-(oxolan -3-yL)-1H-pyrazol -5 -ol | Contains a hydroxyl group instead of an amine | Different reactivity profile |

| 4-Ethyl -1 -methyl -3 -(oxolan -3-yL) -1H-pyrazol -5-carboxylic acid | Features a carboxylic acid group | Influences acidity and reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including those structurally related to 4-Ethyl-1-methyl-3-(oxolan-2-yL)-1H-pyrazol-5-amines.

Study 1: Anticancer Activity

A study published in MDPI explored various pyrazole derivatives for their anticancer properties. The findings suggested that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines, providing insights into their potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

A key synthesis involves cyclization of substituted hydrazides with phosphorus oxychloride at 120°C, followed by formylation and oxidation to generate pyrazole intermediates. For example, 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride intermediates are synthesized in four steps (cyclization, formylation, oxidation, acylation) and characterized via IR and NMR spectroscopy . Solvent-free condensation with aldehydes under reflux conditions is another method to form pyrazole cores, with yields optimized by controlling reaction time and stoichiometry .

Q. How is structural elucidation of this compound performed, and what spectral techniques are prioritized?

Structural confirmation relies on a combination of IR (to identify amine and carbonyl groups), - and -NMR (to assign substituents on the pyrazole ring and oxolane moiety), and mass spectrometry (to verify molecular weight). For example, IR peaks at 1650–1700 cm indicate carbonyl stretching in intermediates, while NMR signals at δ 2.3–2.8 ppm correlate with ethyl and methyl groups .

Q. What preliminary biological screening methodologies are used to assess its bioactivity?

Antibacterial activity is typically evaluated via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined using broth dilution. Cytotoxicity is assessed using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated after 48–72 hours of exposure .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). For instance, ICReDD’s reaction path search methods reduce trial-and-error by integrating computational predictions with experimental validation, accelerating heterocyclic ring formation .

Q. How do researchers resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) are addressed by:

- Variable-temperature NMR to detect dynamic effects (e.g., rotamers).

- 2D techniques (COSY, HSQC) to confirm connectivity in crowded regions (e.g., oxolane protons).

- X-ray crystallography for unambiguous confirmation, as seen in studies of related pyrazoles where dihedral angles between rings were resolved .

Q. What strategies improve yield in multi-step syntheses involving oxolane and pyrazole moieties?

- Protecting groups : Temporarily shield amine groups during acylation steps to prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 48 hours to 30 minutes) .

- Flow chemistry : Enhances control over exothermic reactions (e.g., phosphorous oxychloride-mediated cyclization) .

Q. How is the compound’s mechanism of action investigated in pharmacological studies?

- Enzyme inhibition assays : Test inhibition of carbonic anhydrase I/II (hCA I/II) using stopped-flow CO hydration.

- Molecular docking : Simulate binding to targets like tubulin (for antimitotic activity) using AutoDock Vina.

- Metabolite profiling : LC-MS identifies active metabolites in hepatic microsomal incubations .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

HPLC with UV detection (λ = 254 nm) separates impurities, while LC-MS/MS distinguishes isobaric species. For example, residual hydrazine from synthesis is quantified using derivatization with benzaldehyde followed by GC-FID .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.